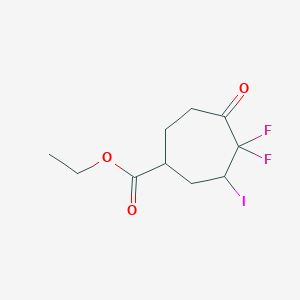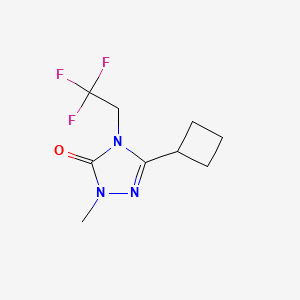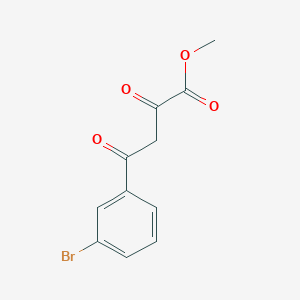
Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of “methyl 4-bromophenylacetate” from “4-bromophenylacetic acid” involves Fischer esterification, which includes refluxing it with methanol acidified with sulfuric acid . A hydrazone derivative can be made by refluxing the methyl ester with hydrazine .Applications De Recherche Scientifique
3. Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate
- Summary of Application : This research focused on the synthesis and characterization of a photoactive compound related to “Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate”. The compound was found to be photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
- Methods of Application : The compound was synthesized and its photoactive properties were studied. The study focused on its potential applications in separations, advanced sensors, drug delivery, data storage, and molecular switches .
- Results or Outcomes : The study concluded that the novel compound has potential applications in the field of light responsive smart materials .
4. Synthesis and Antioxidant Activity of Ammonium Salts of 4-(3-Bromophenyl)-5-Methoxycarbonyl-1-(N,N-Dimethylaminopropyl)-3,4-Dihydropyrimidin-2-(1H)-One
- Summary of Application : This research focused on the synthesis and antioxidant activity of ammonium salts of a compound related to “Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate”. The compound was synthesized and its antioxidant activity was assessed .
- Methods of Application : The compound was synthesized through a reaction with α-chloro-3-bromobenzylisocyanate. The resulting product was then alkylated by chloroacetate esters to yield a series of quaternary ammonium salts .
- Results or Outcomes : Some of the synthesized compounds exhibited high inhibitory activity with respect to the superoxide-generating ability of mitochondria in both the liver and transformed tissue of tumor-bearing rats .
5. Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate
- Summary of Application : This research focused on the synthesis and characterization of a photoactive compound related to “Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate”. The compound was found to be photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
- Methods of Application : The compound was synthesized and its photoactive properties were studied. The study focused on its potential applications in separations, advanced sensors, drug delivery, data storage, and molecular switches .
- Results or Outcomes : The study concluded that the novel compound has potential applications in the field of light responsive smart materials .
6. Biological Activities of a Newly Synthesized Pyrazoline Derivative
Propriétés
IUPAC Name |
methyl 4-(3-bromophenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJFZQTXCRUDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2593545.png)
![(2E,3E)-3-(N-hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one](/img/structure/B2593551.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B2593552.png)
![Tricyclo[5.2.1.0(2,6)]decane-2-carboxylic acid](/img/structure/B2593554.png)
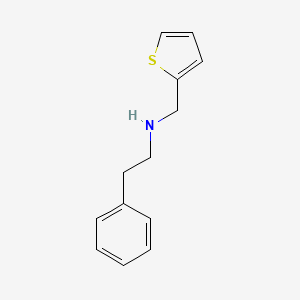
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2593559.png)
![diethyl 1-(1-{[(4-methoxyphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2593560.png)
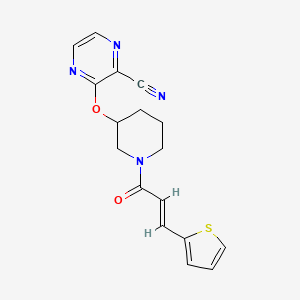
![N-(1-cyanocyclohexyl)-2-({3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}amino)propanamide](/img/structure/B2593563.png)
![2-[(Furan-2-carbonyl)-amino]-propionic acid](/img/structure/B2593564.png)
![N-(furan-2-ylmethyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2593565.png)
![(3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B2593566.png)
